N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms . Compounds containing this motif have been extensively researched for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazole derivatives can participate in various chemical reactions. For instance, they can be used as electron acceptors in photovoltaics or as fluorescent sensors .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Enzyme Inhibition
Sulfonamides, including the specified chemical compound, have been extensively studied for their inhibitory effects on human carbonic anhydrase isozymes, which are relevant in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Alafeefy et al. (2015) discovered that certain benzenesulfonamides incorporating various moieties significantly inhibited carbonic anhydrase isozymes, particularly hCA II and IX, which are associated with cytosolic and tumor-associated isoforms, respectively. These compounds demonstrated low nanomolar activity against hCA II and significant inhibition against CA IX, suggesting their potential in designing inhibitors targeting specific isozymes for therapeutic applications (Alafeefy et al., 2015).
Antimicrobial and Antiproliferative Agents
The synthesis of sulfonamide derivatives has been targeted for their antimicrobial and antiproliferative properties. Abd El-Gilil's research (2019) introduced a series of N-ethyl-N-methylbenzenesulfonamide derivatives showing cytotoxic activity against various human cell lines, including lung (A-549) and liver (HepG2) carcinoma cells. The study highlights the potential of these derivatives as effective agents in cancer therapy (Abd El-Gilil, 2019).
Catalysis in Organic Synthesis
Sulfonamides have also been utilized as catalysts in organic synthesis. Khazaei et al. (2015) described the use of a sulfonamide derivative as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds through one-pot multi-component reactions in water. This approach highlights the role of sulfonamides in facilitating environmentally friendly synthetic pathways (Khazaei et al., 2015).
Antiviral Activity
Furthermore, research into sulfonamide derivatives extends into the exploration of antiviral properties. Chen et al. (2010) synthesized new sulfonamide derivatives that exhibited anti-tobacco mosaic virus activity, indicating the potential of these compounds in the development of new antiviral agents (Chen et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S3/c21-25(22,14-8-4-7-12-16(14)20-24-19-12)17-9-15-18-13(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11,17H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSFCLBUEDBPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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